molecular formula C5H4ClFN2S B2978062 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine CAS No. 87789-51-3

2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine

Cat. No.: B2978062
CAS No.: 87789-51-3
M. Wt: 178.61
InChI Key: JORGKVXNFHVPKA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine (CAS 87789-51-3) is a fluorinated and chlorinated pyrimidine derivative of high interest in pharmaceutical and antimalarial research. This compound serves as a versatile chemical synthon, with its reactive halogen atoms and methylsulfanyl group enabling diverse substitution patterns crucial for constructing molecular libraries . Its significance is highlighted in scientific studies where related 2,4,5-trisubstituted pyrimidine scaffolds have been identified as potent inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, establishing them as promising targets for novel antimalarial therapies . Researchers utilize this chemical building block to develop and explore structure-activity relationships (SAR) in drug discovery programs, particularly for infectious diseases . The compound has a molecular formula of C 5 H 4 ClFN 2 S and a molecular weight of 178.62 g/mol . For safe handling, please refer to the corresponding Safety Data Sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-fluoro-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2S/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORGKVXNFHVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-51-3
Record name 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine typically involves the introduction of the chlorine, fluorine, and methylsulfanyl groups onto the pyrimidine ring. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing chlorine or fluorine.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine, fluorine, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Compounds for Comparison :

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3)

  • Substituents: Cl (position 4), F (position 5), -SMe (position 2).
  • Reactivity: The -SMe group facilitates nucleophilic displacement, as seen in reactions with piperazine derivatives to form pharmacologically active intermediates .

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (C₁₀H₉ClFN₃O₂, MW 230.84) Substituents: Cl (position 2), F (position 5), 4-methoxyphenoxy (position 4). Comparison: The phenoxy group introduces steric bulk and electron-donating effects, reducing reactivity compared to -SMe. This compound is less prone to nucleophilic substitution but may enhance π-π stacking in biological targets.

2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS 1511255-82-5, C₁₀H₅ClF₂N₂O, MW 242.61) Substituents: Cl (position 2), F (position 5), 3-fluorophenoxy (position 4).

4-Chloro-5-fluoro-2-methoxypyrimidine (C₅H₄ClFN₂O, MW 162.55)

  • Substituents: Cl (position 4), F (position 5), -OMe (position 2).
  • Comparison: The methoxy group is a weaker leaving group than -SMe, requiring harsher reaction conditions for substitution. However, it offers improved solubility in polar solvents.

2-Chloro-4-(trifluoromethyl)pyrimidine (C₅H₂ClF₃N₂)

  • Substituents: Cl (position 2), -CF₃ (position 4).
  • Comparison: The -CF₃ group enhances lipophilicity and electron-withdrawing effects, making this compound valuable in agrochemicals but less reactive in nucleophilic substitutions compared to -SMe derivatives.

Physicochemical Properties and Stability

  • Methylsulfanyl (-SMe) Group :
    • Electronically, -SMe is moderately electron-donating via resonance but less polarizable than -OMe. It is susceptible to oxidation to sulfoxides/sulfones under harsh conditions, which may alter reactivity .
  • Phenoxy Groups: Introduce steric hindrance and aromaticity, reducing substitution reactivity but enhancing binding to aromatic residues in biological targets .
  • Trifluoromethyl (-CF₃) Group :
    • Highly lipophilic and stable under metabolic conditions, favoring use in CNS-targeting drugs .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula MW CAS Number Key Properties/Applications References
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine Cl (4), F (5), -SMe (2) C₅H₄ClFN₂S 179 6096-45-3 Nucleophilic substitution intermediate
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine Cl (2), F (5), 4-O-C₆H₄-OMe (4) C₁₀H₉ClFN₃O₂ 230.84 743444-78-2 Steric hindrance; potential drug candidate
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine Cl (2), F (5), 3-F-C₆H₄-O (4) C₁₀H₅ClF₂N₂O 242.61 1511255-82-5 Enhanced metabolic stability
4-Chloro-5-fluoro-2-methoxypyrimidine Cl (4), F (5), -OMe (2) C₅H₄ClFN₂O 162.55 1801-06-5 Improved solubility; harsher reaction conditions
2-Chloro-4-(trifluoromethyl)pyrimidine Cl (2), -CF₃ (4) C₅H₂ClF₃N₂ 194.5 154934-99-3 Lipophilic; agrochemical applications

Biological Activity

2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of chlorine and fluorine atoms, as well as a methylsulfanyl group attached to the pyrimidine ring. This unique configuration contributes to its biological properties and interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis. By inhibiting TS, it can disrupt nucleotide synthesis, leading to cytotoxic effects in rapidly dividing cells, particularly cancer cells .
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity against influenza viruses by inhibiting their replication. This is particularly relevant given the ongoing need for effective antiviral agents .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. The IC50 values for these effects are comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanistic Studies : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with DNA synthesis pathways, further supporting its role as a potential chemotherapeutic agent .

Antiviral Activity

The antiviral properties of this compound have been explored in relation to influenza viruses:

  • Inhibition of Viral Replication : Research indicates that this compound can effectively reduce viral titers in infected cell cultures, suggesting its potential as an antiviral treatment option .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant cytotoxicity against colon cancer cells with an IC50 value comparable to 5-FU.
Study BShowed effective inhibition of influenza virus replication in vitro, indicating potential for therapeutic use.
Study CInvestigated structure-activity relationships (SAR) revealing that modifications to the methylsulfanyl group enhance biological activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for increasing bioavailability and efficacy in vivo .
  • Methylsulfanyl Group : Variations in this group can lead to significant changes in the compound's interaction with biological targets, affecting both potency and selectivity.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine?

A key method involves reacting the compound with N-carbethoxypiperazine to form an intermediate, followed by catalytic hydrogenation using Raney Nickel to yield ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate. Subsequent hydrolysis and decarboxylation generate pharmacologically relevant derivatives . Alternative routes may utilize nucleophilic substitution at the chloro- and fluoro-substituted positions, leveraging the reactivity of the pyrimidine core.

Q. How is this compound characterized structurally and analytically?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in related pyrimidine derivatives (mean C–C bond length: 0.003 Å, R factor: 0.034) . Spectroscopic techniques include:

  • NMR : Distinct chemical shifts for methylsulfanyl (~δ 2.5 ppm for S-CH₃) and aromatic protons.
  • Mass Spectrometry : Exact mass (177.9734 g/mol) to verify molecular ion peaks .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography .

Q. What safety protocols are critical during experimental handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing toxic gases (e.g., H₂S from sulfanyl groups).
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations analyze electron density distribution, identifying electrophilic sites (e.g., C-4 chloro group). Fukui indices and molecular electrostatic potential maps highlight regions prone to nucleophilic attack, aiding in rational design of derivatives . For example, the methylsulfanyl group’s electron-donating effects may deactivate adjacent positions, directing substitution to specific sites .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions?

Discrepancies often arise from:

  • Catalyst Selection : Palladium vs. copper-mediated couplings (e.g., Buchwald-Hartwig vs. Ullmann reactions).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may decompose sensitive intermediates.
  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., desulfurized analogs) that reduce effective yields .

Q. How does the methylsulfanyl group influence electronic properties in catalytic applications?

The –SMe group acts as a moderate electron donor via resonance, stabilizing adjacent negative charges. This alters redox potentials in catalytic cycles, as observed in:

  • Photocatalysis : Enhanced charge separation in conjugated systems .
  • Ligand Design : Sulfur’s lone pairs coordinate transition metals (e.g., Pd, Ni), modulating catalytic activity in cross-couplings .

Q. What methodologies optimize regioselective functionalization at the pyrimidine core?

  • Directed Ortho-Metalation : Use directing groups (e.g., –SMe) to control lithiation at specific positions.
  • Protection/Deprotection : Temporary blocking of reactive sites (e.g., silylation of –NH groups) enables stepwise derivatization .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity in SNAr reactions .

Data Contradiction Analysis

Q. Why do photophysical properties (e.g., fluorescence) vary across studies?

Discrepancies arise from:

  • Solid-State vs. Solution Studies : Aggregation-induced emission (AIE) in crystalline phases vs. quenching in solvents .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –F) reduce π-π stacking, altering quantum yields.
  • Measurement Conditions : Excitation wavelength and solvent polarity significantly impact observed fluorescence .

Methodological Recommendations

  • Synthetic Optimization : Screen catalysts (e.g., Pd₂(dba)₃, XPhos) and solvents (e.g., toluene, THF) to maximize yields .
  • Computational Validation : Pair experimental data with DFT or TD-DFT to predict reaction pathways and photophysical behavior .
  • Safety Compliance : Adopt ISO-compliant waste management protocols for halogenated byproducts .

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